2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a chloroacetamide moiety with a tetrahydroimidazo[1,2-a]pyridine ring system, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide typically involves the condensation of 2-chloroacetamide with a suitable precursor of the tetrahydroimidazo[1,2-a]pyridine ring. One common method involves the reaction of 2-chloroacetyl chloride with 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine ring or the acetamide moiety.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative, while oxidation can produce hydroxylated or carbonylated analogs.
Scientific Research Applications
2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tetrahydroimidazo[1,2-a]pyridine ring system can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-ylmethyl)acetamide: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-5-ylmethyl)acetamide: Contains a pyrazine ring, offering different electronic and steric properties.
Uniqueness
2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide is unique due to its specific combination of a chloroacetamide moiety and a tetrahydroimidazo[1,2-a]pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-6-10(15)13-7-8-2-1-3-9-12-4-5-14(8)9/h4-5,8H,1-3,6-7H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBJBBWQOORNKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=CN=C2C1)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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